REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:6](C=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[CH:11]([O:16][CH3:17])([O:14][CH3:15])OC.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)(O)[O-].[Na+]>>[Br:1][C:2]1[CH:9]=[CH:6][C:5]([OH:10])=[C:4]([CH:11]([O:14][CH3:15])[O:16][CH3:17])[CH:3]=1 |f:3.4|
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
205 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-18 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24 h
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
CUSTOM
|
Details
|
the mixture was ultrasonicated for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The liquid was separated
|
Type
|
WASH
|
Details
|
the solid was washed with dry benzene (25 ml)
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
Combined solutions were evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with dry hexane (30 ml)
|
Type
|
CUSTOM
|
Details
|
Precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with dry hexane (20 ml)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)O)C(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |